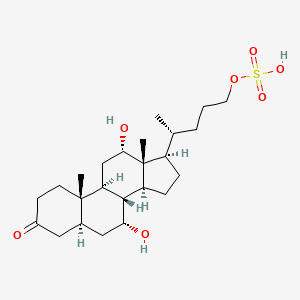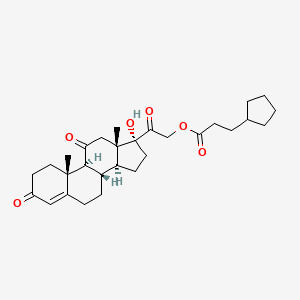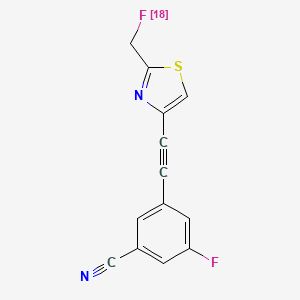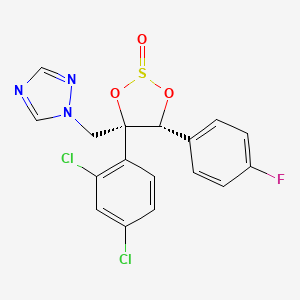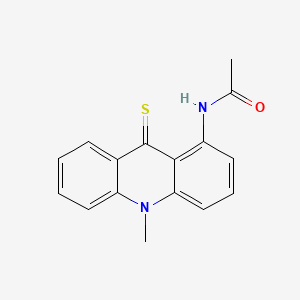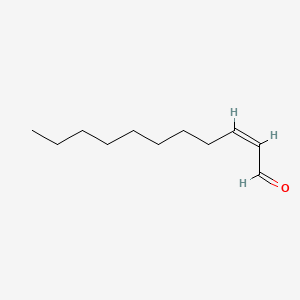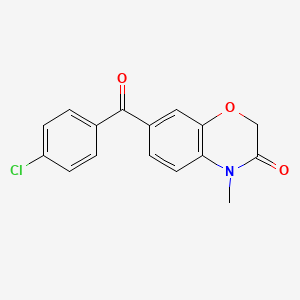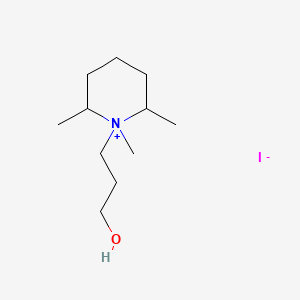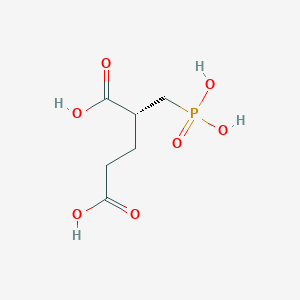
(2R)-2-(phosphonomethyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(phosphonomethyl)pentanedioic acid is a chemical compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(phosphonomethyl)pentanedioic acid typically involves multiple steps, including the introduction of the phosphonomethyl group and the formation of the pentanedioic acid backbone. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(phosphonomethyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(2R)-2-(phosphonomethyl)pentanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(phosphonomethyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions. The phosphonomethyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(phosphonomethyl)pentanedioic acid: A stereoisomer with different biological activity.
Phosphonomethyl analogs: Compounds with similar phosphonomethyl groups but different backbone structures.
Uniqueness
(2R)-2-(phosphonomethyl)pentanedioic acid is unique due to its specific stereochemistry and the presence of both phosphonomethyl and pentanedioic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
473251-79-5 |
|---|---|
Formule moléculaire |
C6H11O7P |
Poids moléculaire |
226.12 g/mol |
Nom IUPAC |
(2R)-2-(phosphonomethyl)pentanedioic acid |
InChI |
InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)/t4-/m0/s1 |
Clé InChI |
ISEYJGQFXSTPMQ-BYPYZUCNSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](CP(=O)(O)O)C(=O)O |
SMILES canonique |
C(CC(=O)O)C(CP(=O)(O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


